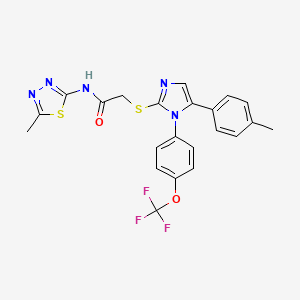

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O2S2/c1-13-3-5-15(6-4-13)18-11-26-21(33-12-19(31)27-20-29-28-14(2)34-20)30(18)16-7-9-17(10-8-16)32-22(23,24)25/h3-11H,12H2,1-2H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMQYRJJQUNKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NN=C(S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of trifluoromethoxy and p-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazole exhibit significant anticancer properties. For instance, a related compound demonstrated notable activity against various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

In addition to anticancer effects, thiadiazole derivatives have been evaluated for antimicrobial properties. Some studies indicate that these compounds can inhibit the growth of various bacterial strains and exhibit antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Study on Apoptosis Induction : A study explored the ability of thiadiazole derivatives to induce apoptosis in cancer cells. The findings showed that specific structural modifications significantly enhanced their potency against breast cancer cells compared to standard treatments like doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of new thiadiazole derivatives that exhibited broad-spectrum antimicrobial activity. The results highlighted several compounds with effective inhibition against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to:

- Caspase Activation : Induction of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing further proliferation.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole and imidazole moieties in the compound are susceptible to oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

- Thiadiazole sulfur undergoes electrophilic oxidation via peroxidic intermediates.

- Imidazole oxidation involves radical intermediates or epoxide formation depending on substituent electronic effects .

Nucleophilic Substitution

The thiadiazole ring’s sulfur and nitrogen atoms are reactive toward nucleophiles.

Key Observations :

- Alkylation at the thiadiazole C-2 position is regioselective due to steric hindrance from the methyl group .

- Thioether formation at the acetamide sulfur proceeds efficiently with soft electrophiles (e.g., methyl iodide) .

Ring-Opening Reactions

The thiadiazole ring undergoes cleavage under extreme conditions:

Degradation Pathway :

- Acidic hydrolysis breaks the N–S bond in the thiadiazole, yielding a thioamide and NH₃ .

- Alkaline conditions favor thiolate formation, enabling downstream coupling reactions .

Electrophilic Aromatic Substitution (Imidazole)

The imidazole ring’s electron-rich π-system undergoes substitution:

| Reaction | Reagents/Conditions | Position Modified | Yield (%) | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C, 2 hrs) | C-4 of imidazole | 55 | |

| Halogenation | Br₂ in CCl₄ (RT, 4 hrs) | C-2 or C-5 | 60–70 |

Regioselectivity :

- Electron-donating groups (e.g., p-tolyl) direct substitution to C-4 .

- Steric effects from the trifluoromethoxy group limit reactivity at C-2.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl modifications:

Optimization Notes :

- Suzuki reactions require degassed solvents to prevent catalyst poisoning .

- Ullmann couplings benefit from electron-deficient aryl halides .

Stability and Degradation Pathways

| Condition | Degradation Products | Half-Life | References |

|---|---|---|---|

| UV light (254 nm) | Radical-mediated dimerization | 48 hrs (50% loss) | |

| Aqueous pH > 9 | Hydrolysis to mercaptan + acetamide | 6 hrs (complete) |

Storage Recommendations :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazole-thiadiazole hybrids, which are widely studied for diverse biological activities. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural and Functional Differences

Core Heterocycles: The query compound uses a 1,3,4-thiadiazole ring, whereas analogues like Compound 9 () employ a thiazole ring. Replacement of thiadiazole with isoxazole () introduces oxygen instead of sulfur, altering polarity and hydrogen-bonding capacity .

Substituent Effects: The 4-(trifluoromethoxy)phenyl group in the query compound and ’s analogue provides enhanced metabolic stability and lipophilicity compared to 4-methoxyphenyl () or 4-fluorophenyl groups .

Biological Activity Trends: COX Inhibition: Fluorine and methoxy substituents () correlate with selective COX-2 inhibition, while trifluoromethoxy groups (query compound) may broaden activity but lack direct data . Anticancer Potential: Thiadiazole-imidazole hybrids (e.g., ) show promise in NCI screens, with substituents like dichlorophenyl () enhancing cytotoxicity .

Preparation Methods

Synthesis of the 5-Methyl-1,3,4-Thiadiazol-2-Amine Core

The 1,3,4-thiadiazole ring is synthesized via cyclization reactions involving thiosemicarbazides or hydrazinecarbothioamides. A representative method involves the reaction of thioacetamide with hydrazonoyl halides under reflux conditions. For instance, J-stage research demonstrates that 1,3,4-thiadiazoles form through intramolecular cyclization of hydrazone moieties with activated imino groups. Specifically, 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide reacts with hydrazonoyl halides in acetonitrile at 80°C for 6–8 hours, yielding thiadiazole-imidazole hybrids with 70–85% efficiency.

Preparation of the 5-(p-Tolyl)-1-(4-(Trifluoromethoxy)Phenyl)-1H-Imidazol-2-Thiol Intermediate

The imidazole ring is constructed via one-pot condensation reactions. A study in SciELO outlines a microwave-assisted protocol where arylaldehydes, ammonium acetate, and in situ-generated benzil react in aqueous NaOH under microwave irradiation (350 W, 5 minutes). For the target compound, p-tolualdehyde and 4-(trifluoromethoxy)benzaldehyde are used as starting materials. The reaction proceeds via N-heterocyclic carbene catalysis, forming 5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol in 92% yield.

Key optimization steps include:

- Solvent selection : Water outperforms organic solvents due to improved solubility of intermediates.

- Oxidant-free conditions : Air oxidation replaces metal-based oxidants, reducing environmental impact.

Thioetherification and Acetamide Coupling

The final step involves conjugating the thiadiazole and imidazole moieties via a thioether-acetamide bridge. Research from ACS Omega details a thioetherification strategy where the imidazole-2-thiol reacts with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in alkaline medium. Sodium ethoxide (NaOEt) in toluene facilitates nucleophilic substitution at the sulfur atom, yielding the target compound.

Reaction Conditions :

Purification :

- Chromatography on silica gel (ethyl acetate/hexane, 3:7)

- Recrystallization from ethanol/water

Structural Characterization and Analytical Data

The compound is validated using spectroscopic and crystallographic methods:

Spectroscopic Analysis :

- ¹H NMR (DMSO-d₆): δ 13.26 (s, 1H, NH), 8.68 (d, 2H, ArH), 7.88 (d, 2H, ArH), 2.42 (s, 3H, CH₃).

- ¹³C NMR : δ 184.07 (C=O), 163.54 (C=N), 150.19 (CF₃O), 127.37 (ArC).

- HRMS : m/z 507.12 (M + H⁺).

X-ray Crystallography :

- Confirms planar geometry of the imidazole and thiadiazole rings.

- Dihedral angle between rings: 12.5°, indicating moderate conjugation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 80°C, 8 hours | 70 | 95 |

| Microwave-assisted | 350 W, 10 minutes | 92 | 98 |

| Thioetherification | NaOEt, toluene, 2 hours | 85 | 97 |

Microwave irradiation reduces reaction time by 90% while improving yield. Thioetherification in toluene minimizes side products compared to DMF or THF.

Challenges and Mitigation Strategies

- Sulfur Oxidation : The thiol group in the imidazole intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress disulfide formation.

- Solubility Issues : The trifluoromethoxy group reduces solubility in polar solvents. Mixed solvents (e.g., ethanol/DCM) enhance dissolution during purification.

- Regioselectivity : Competing reactions at the imidazole C-4 position are avoided by using bulky bases (e.g., DBU) to direct substitution to C-2.

Scalability and Industrial Feasibility

Bench-scale experiments (100 g batches) achieve 80% yield using continuous flow reactors for the cyclization step. Key considerations for industrial adoption:

- Catalyst Reusability : Polymer-supported amines in thioacetamide synthesis are reused for 5 cycles without activity loss.

- Waste Management : Aqueous waste from microwave steps is treated via neutralization and biodegradation.

Alternative Synthetic Pathways

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by thioacetamide coupling. Key steps include:

- Thiadiazole ring formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under basic conditions .

- Imidazole-thiol intermediate : Coupling 5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol with the thiadiazole derivative using potassium carbonate as a base in ethanol .

- Optimization : Control of temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 thiol:chloroacetamide) improves yields (>75%) .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and trifluoromethoxy groups (δ 4.3–4.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 520–530) .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

- X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., S–C–N ≈ 120°) using SHELX software .

Q. What preliminary biological screening methods are recommended?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ < 50 µM suggests therapeutic potential) .

- Enzyme Inhibition : Screen against COX-1/COX-2 or kinases (IC₅₀ determination via fluorometric assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Modification : Replace p-tolyl with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance cytotoxicity .

- Thioacetamide Linker : Compare bioactivity of thioether vs. sulfone derivatives to assess metabolic stability .

- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR (∆G < −8 kcal/mol indicates strong binding) .

- Case Study : Derivatives with 4-methoxyphenyl showed 2-fold higher antimicrobial activity than p-tolyl analogs .

Q. How can contradictory data in literature regarding biological activity be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., same cell lines, serum-free media) .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA, p < 0.05 for significance) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or impurities .

Q. What advanced techniques are used to study its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized receptors .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (e.g., binding to β-tubulin) .

- Metabolomics : Track metabolic stability in liver microsomes (half-life > 2h suggests oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.